molecular formula C15H18N2 B11880482 1,3-Dimethyl-2-(naphthalen-1-yl)imidazolidine CAS No. 88802-84-0

1,3-Dimethyl-2-(naphthalen-1-yl)imidazolidine

Cat. No.: B11880482
CAS No.: 88802-84-0
M. Wt: 226.32 g/mol
InChI Key: USVYHZQUEWPLSM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(naphthalen-1-yl)imidazolidine is a chemical compound that belongs to the class of imidazolidines It is characterized by the presence of a naphthalene ring attached to the imidazolidine core, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(naphthalen-1-yl)imidazolidine typically involves the reaction of naphthalene derivatives with imidazolidine precursors under specific conditions. One common method includes the alkylation of naphthalene with 1,3-dimethylimidazolidine in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(naphthalen-1-yl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazolidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene carboxylic acids, while reduction can produce naphthalene alcohols. Substitution reactions can lead to various substituted imidazolidine derivatives.

Scientific Research Applications

1,3-Dimethyl-2-(naphthalen-1-yl)imidazolidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(naphthalen-1-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with cellular receptors to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-imidazolidinone: A related compound with similar structural features but without the naphthalene ring.

    1,3-Dimethyl-2-(phenyl)imidazolidine: Similar to 1,3-Dimethyl-2-(naphthalen-1-yl)imidazolidine but with a phenyl group instead of a naphthalene ring.

Uniqueness

This compound is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

88802-84-0

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

1,3-dimethyl-2-naphthalen-1-ylimidazolidine

InChI

InChI=1S/C15H18N2/c1-16-10-11-17(2)15(16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15H,10-11H2,1-2H3

InChI Key

USVYHZQUEWPLSM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1C2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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